N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes compounds like “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide” consists of a benzothiazole ring which is a bicyclic compound made up of benzene and thiazole rings . The benzothiazole ring is substituted at the 6th position with a bromine atom .Scientific Research Applications
Anti-tubercular Compounds
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Antimicrobial Properties
- Field : Microbiology
- Application : Derivatives of benzothiazole have been investigated for their antimicrobial properties . They have been tested against gram-positive bacteria (Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .
- Methods : The antimicrobial properties were tested using the serial plate dilution method .
- Results : The results of these studies are not specified in the source .
Various Biological and Pharmaceutical Applications
- Field : Pharmacology
- Application : The benzothiazole ring system is widely used in various applications due to its high pharmaceutical and biological activity . These applications include use as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The outcomes of these applications are not specified in the source .
Inhibition of Ubiquitin Ligase
- Field : Biochemistry
- Application : N-benzothiazol-2-yl-amides have been shown to inhibit ubiquitin ligase .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The outcomes of these applications are not specified in the source .
Prophylaxis and Treatment of Rotavirus Infections
- Field : Virology
- Application : N-benzothiazol-2-yl-amides have been used in the prophylaxis and treatment of rotavirus infections .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The outcomes of these applications are not specified in the source .
Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors
- Field : Endocrinology
- Application : N-benzothiazol-2-yl-amides have been used as therapeutic agents for disorders associated with nuclear hormone receptors .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The outcomes of these applications are not specified in the source .
Future Directions
The future directions for “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide” and similar compounds could involve further exploration of their potential applications. Given the anti-tubercular activity of benzothiazole derivatives , these compounds could be further studied for their potential use in medical applications.
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCKQTVKWZSELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide |
Synthesis routes and methods I
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Synthesis routes and methods III
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